

Application Notes and Protocols: 1,2,4-Thiadiazol-5-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: 1,2,4-Thiadiazol-5-amine

Cat. No.: B188566

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4-Thiadiazol-5-amine is a versatile heterocyclic building block, or pharmacophore, that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the development of a wide range of biologically active compounds. This privileged scaffold is present in numerous molecules with demonstrated therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The 1,2,4-thiadiazole ring is a bioisostere of the pyrimidine ring, which is a core component of nucleobases, suggesting that its derivatives may interfere with biological processes such as DNA replication[1]. This document provides a detailed overview of the applications of **1,2,4-thiadiazol-5-amine** in medicinal chemistry, complete with quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows.

Applications in Drug Discovery

Derivatives of **1,2,4-thiadiazol-5-amine** have shown efficacy in a variety of therapeutic areas. The ability to readily modify the core structure has allowed for the exploration of structure-activity relationships (SAR), leading to the optimization of lead compounds.

Anticancer Activity

1,2,4-Thiadiazole derivatives have been extensively investigated for their potential as anticancer agents. These compounds have been shown to inhibit various cancer cell lines and target key signaling pathways involved in tumorigenesis.

Table 1: Anticancer Activity of 1,2,4-Thiadiazole Derivatives

Compound Type	Target Cancer Cell Line(s)	IC50 (μM)	Reference(s)
1,2,4-Thiadiazole-derivatives	MCF-7 (Breast), A549 (Lung), DU-145 (Prostate)	0.10 - 11.5	[2]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine	LoVo (Colon), MCF-7 (Breast)	2.44 (LoVo), 23.29 (MCF-7)	[3]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide	K562 (Leukemia)	7.4 (Abl protein kinase)	[4]
Pyrazole-thiadiazole hybrids	A549 (Lung)	1.537 - 8.493	[5]
1,3,4-Thiadiazole hybrids	HePG-2 (Liver), MCF-7 (Breast)	3.31 - 9.31	[1]

Antimicrobial Activity

The 1,2,4-thiadiazole scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 1,2,4-Thiadiazole Derivatives

Compound Type	Target Microorganism(s)	MIC (μ g/mL)	Reference(s)
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives	S. aureus, B. subtilis	20 - 28	[6]
2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives	S. aureus	62.5	[6]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives	S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae, A. fumigatus, C. albicans, G. candidum	8 - 31.25	[6]
5-substituted-2-amino-1,3,4-thiadiazole derivatives	E. coli, P. aeruginosa, S. faecalis, MRSA, MSSA	126 - 1024	[7]

Anti-inflammatory and Neuroprotective Activities

Derivatives of 1,2,4-thiadiazole have also been explored for their anti-inflammatory and neuroprotective properties.

Table 3: Anti-inflammatory and Neuroprotective Activity of 1,2,4-Thiadiazole Derivatives

Activity	Compound Type	Assay	Key Findings	Reference(s)
Anti-inflammatory	2,5-disubstituted-1,3,4-thiadiazole Schiff bases	Acetic acid-induced writhing	46% to 56% inhibition	[8]
Anti-inflammatory	Imidazo[2,1-b][9] [10] [11]thiadiazole derivatives	Carrageenan-induced rat paw edema	One compound showed better activity than diclofenac	[12]
Neuroprotective	2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT)	In vitro models of neurotoxicity	Protective action in neuronal cultures exposed to glutamate and trophic stress	[13][14]
Neuroprotective	Thiazole-carboxamide derivatives	Patch-clamp analysis of AMPA receptors	Potent inhibition of AMPAR-mediated currents	[15]

Experimental Protocols

General Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles

This protocol describes a metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles from imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate)[11].

Materials:

- Substituted imidoyl thiourea (1.0 mmol)
- Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol)
- Dichloromethane (DCM) (10 mL)

- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of the imidoyl thiourea in dichloromethane (10 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA).
- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, quench the reaction mixture with a saturated solution of sodium bicarbonate.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.

Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

This protocol outlines a general procedure for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amine derivatives[3].

Materials:

- Aromatic carboxylic acid (3.00 mmol)
- Phosphorus oxychloride (POCl₃) (10 mL)
- Thiosemicarbazide (3.00 mmol)

- Water
- 50% Sodium hydroxide solution
- Ice bath

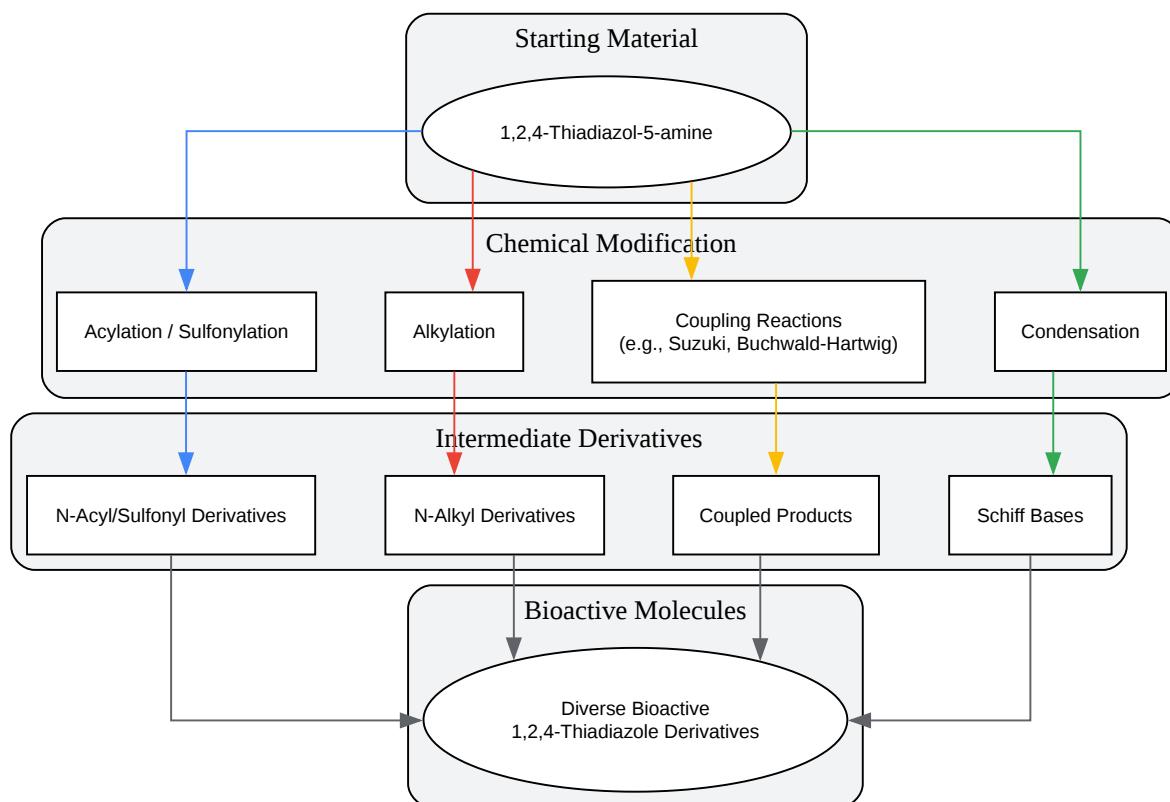
Procedure:

- In a round-bottom flask, stir a mixture of the aromatic carboxylic acid in phosphorus oxychloride (10 mL) for 20 minutes at room temperature.
- Add thiosemicarbazide to the mixture.
- Heat the resulting mixture at 80-90 °C for one hour with stirring.
- Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
- Reflux the resulting suspension for 4 hours.
- After cooling, basify the solution to pH 8 using a 50% sodium hydroxide solution while stirring.
- Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 5-aryl-1,3,4-thiadiazol-2-amine derivative.

Signaling Pathways and Workflows

Synthetic Workflow for 1,2,4-Thiadiazole Derivatives

The following diagram illustrates a general workflow for the synthesis of bioactive 1,2,4-thiadiazole derivatives starting from **1,2,4-Thiadiazol-5-amine**.

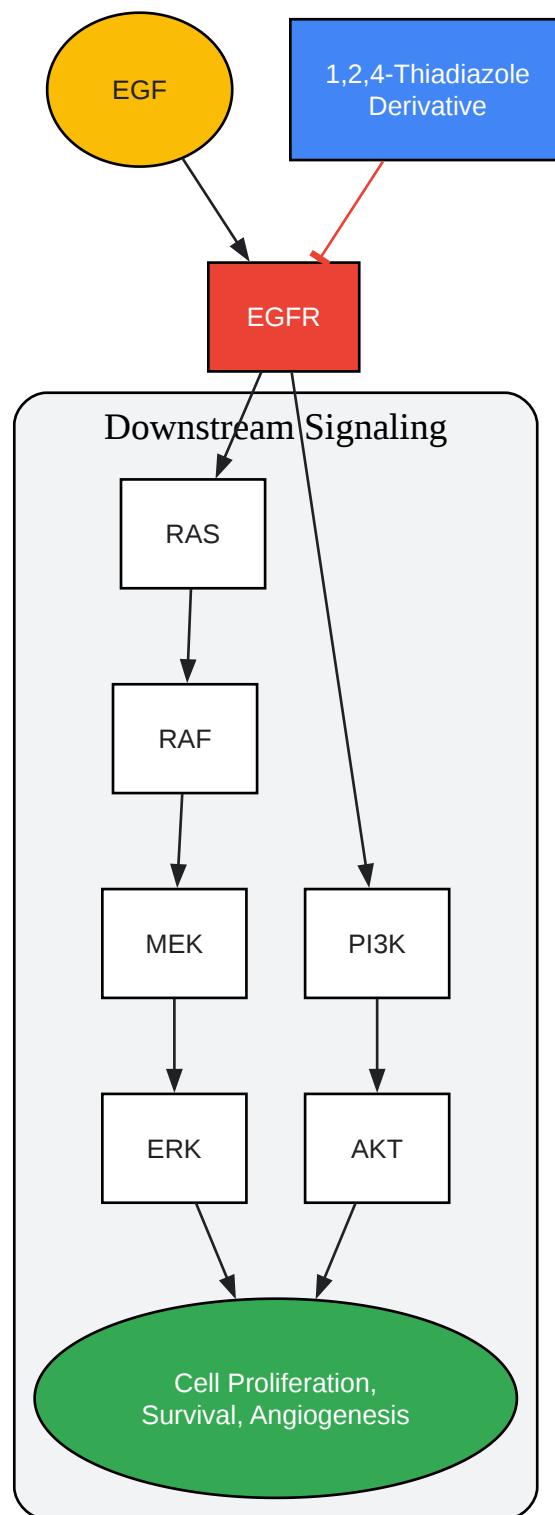


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Caption: General synthetic workflow for creating diverse bioactive molecules from **1,2,4-Thiadiazol-5-amine**.

EGFR Signaling Pathway Inhibition

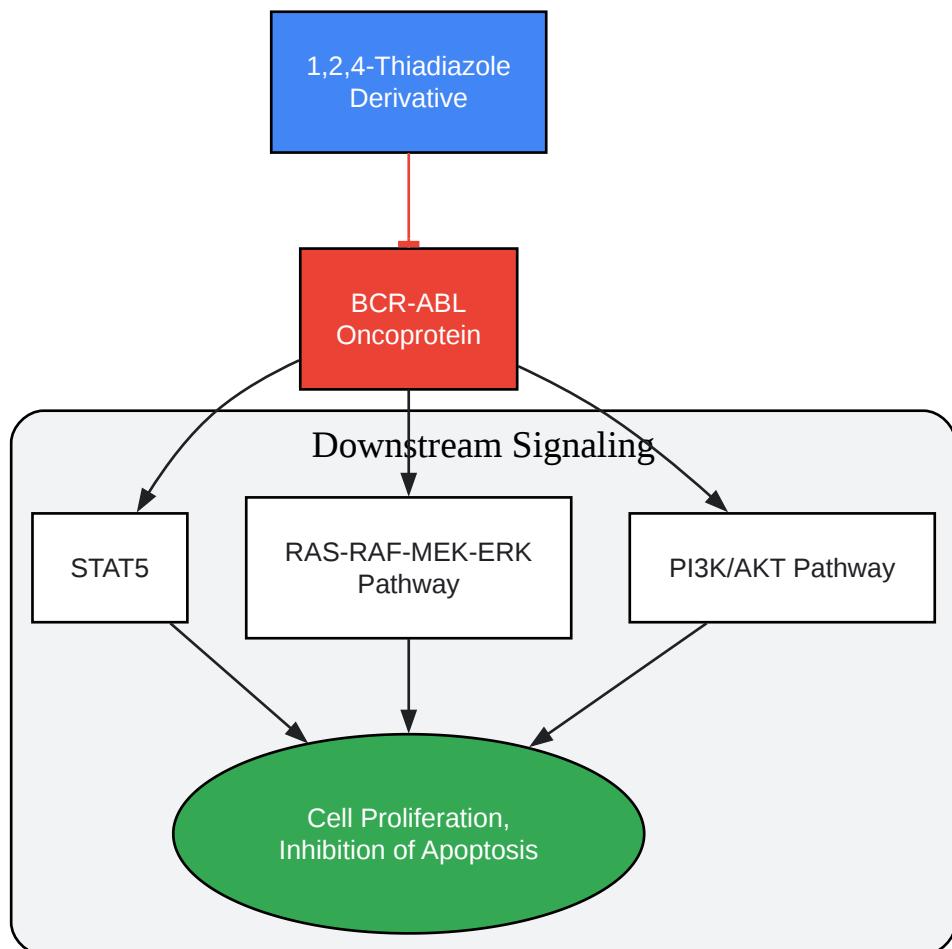
Several 1,2,4-thiadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer[5][16].

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Caption: Inhibition of the EGFR signaling pathway by 1,2,4-thiadiazole derivatives.

Abl Kinase Signaling Pathway Inhibition

Certain 1,2,4-thiadiazole derivatives have shown potent inhibitory activity against Abl tyrosine kinase, a key player in chronic myeloid leukemia (CML)[4][17].



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Caption: Inhibition of the BCR-ABL signaling pathway by 1,2,4-thiadiazole derivatives.

Conclusion

1,2,4-Thiadiazol-5-amine is a highly valuable scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a continued focus of research in the quest for new and improved drugs. The data and protocols presented herein offer a comprehensive resource for researchers in the field of drug discovery and development.

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